3-(Hexyloxy)propane-1,2-diol 3-(Hexyloxy)propane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 10305-38-1
VCID: VC20880067
InChI: InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3
SMILES: CCCCCCOCC(CO)O
Molecular Formula: C9H20O3
Molecular Weight: 176.25 g/mol

3-(Hexyloxy)propane-1,2-diol

CAS No.: 10305-38-1

Cat. No.: VC20880067

Molecular Formula: C9H20O3

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Hexyloxy)propane-1,2-diol - 10305-38-1

Specification

CAS No. 10305-38-1
Molecular Formula C9H20O3
Molecular Weight 176.25 g/mol
IUPAC Name 3-hexoxypropane-1,2-diol
Standard InChI InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3
Standard InChI Key MQVMITUCTLYRNV-UHFFFAOYSA-N
SMILES CCCCCCOCC(CO)O
Canonical SMILES CCCCCCOCC(CO)O

Introduction

Chemical Identity and Structural Features

3-(Hexyloxy)propane-1,2-diol (CAS 10305-38-1) is characterized by a molecular formula of C₉H₂₀O₃ and a molecular weight of 176.25 g/mol . The compound features a propane backbone with two hydroxyl groups positioned at the first and second carbon atoms, while a hexyloxy group (C₆H₁₃O-) is attached at the third position. This structure classifies it as a polyol, specifically a glycerol ether derivative, where one of the hydroxyl groups of glycerol has been replaced by an alkoxy group.

The compound is known by several synonyms:

  • 3-Hexoxypropane-1,2-diol

  • 3-(Hexyloxy)propylene glycol

  • 1,2-Propanediol, 3-hexyloxy-

  • 1-O-Hexylglycerol

  • Brn 1901988

Structural Representation

The chemical structure of 3-(Hexyloxy)propane-1,2-diol can be represented as HO-CH(OH)-CH₂-O-(CH₂)₅-CH₃, illustrating the attachment of the hexyl chain through an ether linkage to the propanediol backbone . This structure endows the compound with both hydrophilic properties (due to the two hydroxyl groups) and lipophilic characteristics (from the hexyl chain), making it amphiphilic in nature.

Physical and Chemical Properties

3-(Hexyloxy)propane-1,2-diol exhibits distinct physical and chemical properties that influence its behavior in various applications and reactions. Understanding these properties is crucial for predicting its interactions and potential uses.

Physical Properties

The physical properties of 3-(Hexyloxy)propane-1,2-diol are summarized in the following table:

PropertyValueConditionsReference
Physical stateLiquidRoom temperature
Boiling point278°C102.7-102.9 kPa
Boiling point109°C4 mm Hg
Melting point-5.5 to 0°C-
Density0.97 g/cm³20-25°C
Vapor pressure0.055-0.11 Pa20-25°C
LogP1.8120°C
Surface tension56.2 mN/m1 g/L, 20°C
Flash point>110°C-

The compound exists as a colorless liquid at room temperature with moderate viscosity. Its relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding between hydroxyl groups. The moderate LogP value (1.81) confirms its amphiphilic nature, suggesting limited water solubility but good solubility in organic solvents .

Chemical Properties

As an ether-linked glycerol derivative, 3-(Hexyloxy)propane-1,2-diol demonstrates chemical properties characteristic of both alcohols and ethers:

  • The two hydroxyl groups can participate in typical alcohol reactions, including:

    • Esterification with acids

    • Oxidation to aldehydes and ketones

    • Dehydration under appropriate conditions

  • The ether linkage provides:

    • Chemical stability against bases

    • Resistance to nucleophilic attack

    • Potential for cleavage under strong acidic conditions

  • Predicted pKa value: 13.69±0.20, indicating very weak acidity of the hydroxyl groups

Synthesis Methods

Several approaches can be employed for the synthesis of 3-(Hexyloxy)propane-1,2-diol, with the most common methods utilizing glycerol or glycidol as starting materials.

Williamson Ether Synthesis

The most direct route involves Williamson ether synthesis using glycerol as the starting material:

  • Selective protection of two hydroxyl groups of glycerol

  • Williamson ether synthesis with hexyl halide (typically hexyl bromide or iodide)

  • Deprotection to yield the target compound

Ring-Opening of Glycidol

Another efficient approach involves the ring-opening of glycidol with hexanol:

  • Base-catalyzed reaction of glycidol with hexanol

  • Formation of the ether linkage through nucleophilic attack

  • Purification to obtain the final product

ParameterClassificationReference
Symbol (GHS)GHS07
Signal wordWarning
Hazard statementsH319 (Causes serious eye irritation)
Precautionary statementsP264-P280-P305+P351+P338-P337+P313P

Additional sources indicate the compound may also carry the GHS05 pictogram, suggesting potential corrosive properties .

Toxicity Data

Limited toxicological data is available for this specific compound:

  • Mouse LD50 (subcutaneous): 2235 mg/kg

  • Effects observed: Peripheral nerve and sensation effects, flaccid paralysis, respiratory changes, and muscle weakness

This toxicity profile suggests moderate acute toxicity with potential neurological effects at high doses. By comparison, the related compound propane-1,2-diol (propylene glycol) shows neuropsychopharmacological activity only at high concentrations (50-100%), including decreased locomotor activity, reduced body and limb tone, and altered respiration .

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 3-(Hexyloxy)propane-1,2-diol, it is valuable to compare it with structurally related compounds.

Comparison with Other Alkyloxy Propanediols

The following table compares 3-(Hexyloxy)propane-1,2-diol with homologous compounds featuring different alkyl chain lengths:

CompoundCAS NumberMolecular Weight (g/mol)LogP (predicted)Key DifferenceReference
3-(Hexyloxy)propane-1,2-diol10305-38-1176.251.81-
3-Heptadecoxypropane-1,2-diol113817-63-3330.5HigherLonger alkyl chain (C17)
3-(Icosyloxy)propane-1,2-diol10431-04-6372.63HigherLonger alkyl chain (C20)
Propane-1,2-diol (Propylene glycol)-76.09LowerNo alkyl ether group

This comparison demonstrates how chain length affects physical properties, particularly lipophilicity and solubility characteristics. The longer the alkyl chain, the higher the hydrophobicity and the lower the water solubility, which impacts potential applications in different systems.

Structure-Activity Relationships

The alkyl chain length in these compounds significantly influences their biological activity and potential applications:

  • Shorter chains (C4-C8): Better water solubility, moderate surfactant properties

  • Medium chains (C8-C12): Optimal balance of hydrophilic and lipophilic properties

  • Longer chains (C14-C20): Enhanced membrane interactions, potential antimicrobial activity

3-(Hexyloxy)propane-1,2-diol falls within the shorter chain category, suggesting moderate amphiphilic character suitable for applications requiring partial water solubility while maintaining some lipophilic properties.

Current Research and Market Availability

Research Status

Manufacturer/SupplierProduct NumberPackage SizePrice (USD)Reference
TRCH297700100 mg$65
SynQuest Laboratories2104-1-301 g$95
SynQuest Laboratories2104-1-305 g$295
Apollo ScientificOR600381 g$102
Apollo ScientificOR600385 g$318

These pricing details (as of late 2021) suggest that 3-(Hexyloxy)propane-1,2-diol is primarily used in small quantities for research purposes rather than large-scale industrial applications .

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